Cyclopentane, 1-ethyl-3-methyl-

Physical property differentiation Isomer identification Distillation fraction assignment

1-Ethyl-3-methylcyclopentane (CAS 3726-47-4) is a disubstituted C8H16 naphthene possessing one ethyl and one methyl substituent at the 1- and 3-positions of the cyclopentane ring, respectively. It exists as a mixture of cis and trans stereoisomers (with distinct CAS numbers 2613-66-3 and 2613-65-2 respectively), each with two enantiomers, creating a four-stereoisomer system that is structurally resolved in petroleum fractions, plant volatiles, and food oxidation headspace.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 3726-47-4
Cat. No. B11994681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane, 1-ethyl-3-methyl-
CAS3726-47-4
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCC1CCC(C1)C
InChIInChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3
InChIKeyPQXAPVOKLYINEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-methylcyclopentane (CAS 3726-47-4): Procurement-Grade Physical, Chromatographic & Stereochemical Differentiation for Analytical, Fuel Research & Natural Product Laboratories


1-Ethyl-3-methylcyclopentane (CAS 3726-47-4) is a disubstituted C8H16 naphthene possessing one ethyl and one methyl substituent at the 1- and 3-positions of the cyclopentane ring, respectively [1]. It exists as a mixture of cis and trans stereoisomers (with distinct CAS numbers 2613-66-3 and 2613-65-2 respectively), each with two enantiomers, creating a four-stereoisomer system that is structurally resolved in petroleum fractions, plant volatiles, and food oxidation headspace . Unlike single-side-chain naphthenes (e.g., ethylcyclopentane) or gem-disubstituted analogs (e.g., 1-ethyl-1-methylcyclopentane), this 1,3-disubstituted scaffold introduces predictable boiling point shifts, distinct Kovats retention behavior, and stereochemically dependent GC resolution, making it a critical reference standard for complex hydrocarbon mixture deconvolution [1].

Why 1-Ethyl-3-methylcyclopentane Cannot Be Interchanged with Unsubstituted or Other C8H16 Naphthene Isomers in Analytical and Research Workflows


Within the C8H16 cyclopentane isomer family, identical molecular formula (112.21 g/mol) masks large differences in boiling point (ranging from ~109 °C to 131 °C), GC retention index, and stereochemical complexity that collectively determine whether a compound co-elutes with target analytes, resolves correctly on a given stationary phase, or faithfully represents the multi-substituted naphthene fraction of real fuels and natural extracts [1]. For instance, n-propylcyclopentane (nPB = 131 °C) requires different GC temperature programs and solvent evaporation protocols than 1-ethyl-3-methylcyclopentane (nPB = 121 °C), while ethylcyclopentane (C7H14, nPB = 103 °C) is a different carbon-number homolog altogether and cannot serve as a retention-time calibrant for C8 fractions [2]. Simply ordering 'an ethylmethylcyclopentane' without specifying the 1,3-substitution pattern risks receiving the 1-ethyl-1-methyl isomer (nPB ≈ 118.8 °C), the cis- or trans-1-ethyl-2-methyl isomer, or a mixed fraction with unresolved stereochemistry, any of which will generate different chromatographic and thermodynamic behavior [3].

Quantitative Evidence Guide: 1-Ethyl-3-methylcyclopentane (3726-47-4) — Head-to-Head Comparator Data for Informed Procurement


Boiling Point and Melting Point Differentiation vs. n-Propylcyclopentane, 1-Ethyl-1-methylcyclopentane, and 1,2,4-Trimethylcyclopentane (All C8H16 Cyclopentane Isomers)

1-Ethyl-3-methylcyclopentane exhibits an experimentally determined normal boiling point (Tboil) of 394.24 K (121.09 °C, uncertainty 0.7 K) and a melting point (Tfus) of 140.4 K (-132.75 °C) [1]. This Tboil is approximately 10 K lower than that of n-propylcyclopentane (Tboil = 404.1 K / ~130.95 °C) [2] and approximately 2–3 K higher than that of 1-ethyl-1-methylcyclopentane (Tboil ≈ 118.8 °C) . Among trimethylcyclopentane C8H16 isomers, the lowest-boiling 1,2,4-trimethylcyclopentane diastereomer has Tboil = 382.55 K (109.40 °C), a full 11.7 K below 1-ethyl-3-methylcyclopentane [3]. These boiling point differences, although modest in absolute magnitude, are sufficient to resolve these isomers by fractional distillation and to assign correct petroleum distillation cuts.

Physical property differentiation Isomer identification Distillation fraction assignment

Kovats Retention Index (RI) on Non-Polar Capillary Columns: Differentiation Between cis and trans Diastereomers of 1-Ethyl-3-methylcyclopentane

On a DB-1 (100% dimethylpolysiloxane) bonded-phase fused-silica capillary column, cis-1-ethyl-3-methylcyclopentane (CAS 2613-66-3) yields a Kovats retention index of 791 [1]. The trans diastereomer (CAS 2613-65-2) yields a Kovats RI of 796 on a DB-5 (5% phenyl/95% dimethylpolysiloxane) column [2]. This ΔRI of approximately 5 index units between cis and trans forms on similar stationary phases is analytically significant and enables unambiguous isomer assignment. For context, the isomeric 1-ethyl-2-methylcyclopentane (mixed cis/trans) has an estimated Kovats RI of approximately 805–810 [3], while n-propylcyclopentane has a Kovats RI of approximately 830 on DB-1 [4].

Gas chromatography Retention index library Isomer-specific identification

Enthalpy of Vaporization (ΔHvap) Differentiation Among Methylethylcyclopentane Isomers: Impact on Distillation Energy Cost and Vapor Handling

The enthalpy of vaporization (ΔHvap) for 1-ethyl-3-methylcyclopentane (mixed stereoisomers) is 34.7 ± 0.8 kJ/mol . This is approximately 2.7 kJ/mol higher than ethylcyclopentane (ΔHvap = 32.0 ± 0.0 kJ/mol) , reflecting the additional methyl group and increased molecular surface area. Although direct experimental ΔHvap values for the pure cis- and trans-1-ethyl-3-methyl isomers separately are not widely published at the ±0.5 kJ/mol level, the 1971 bomb-calorimetric study by Good established the enthalpy of combustion and derived ΔfH°liquid for five methylethylcyclopentane isomers including 1-ethyl-3-methylcyclopentane, demonstrating that the isomeric identity measurably affects thermochemical state functions [1].

Thermodynamic property Process engineering Distillation energy

Presence as a Structurally-Resolved Volatile in Dynamic Headspace GC-MS of Oxidized Food Emulsions: Differentiation from Other Lipid-Derived Cycloalkanes

In a dynamic headspace GC-MS study of fish-oil-enriched mayonnaise during storage, 1-ethyl-3-methylcyclopentane was specifically identified and monitored among 148 characterized volatiles [1]. Its formation was correlated with lipid oxidation parameters and storage conditions. This compound is not a primary lipid oxidation product (unlike hexanal or 1-octen-3-ol) but rather a secondary cyclization/ rearrangement product whose presence and concentration profile provide a distinct chemical marker of advanced oxidative degradation [1]. In contrast, the 1-ethyl-2-methylcyclopentane isomer was not reported in this volatile profile, suggesting that the 1,3-substitution pattern may be specifically linked to certain lipid-derived cyclization pathways [2].

Food chemistry Lipid oxidation Volatile profiling

Certified Analytical Reference Standard Availability at 1000 μg/mL in Methanol: NIST-Traceable, ISO/IEC 17025 & ISO/IEC Guide 34 Accredited

1-Ethyl-3-methylcyclopentane (designated as a mixture of cis-15.8% and trans-83.2% isomers) is commercially available as a single-component organic reference standard at 1000 μg/mL in methanol (1 mL ampule) from SPEX CertiPrep, distributed through Fisher Scientific . This standard is manufactured under ISO/IEC 17025 and ISO/IEC Guide 34 accreditation, with a NIST-traceable Certificate of Analysis reporting target analytes to a ±2% accuracy, corrected for raw material purity . In contrast, generic 'ethylmethylcyclopentane' from non-accredited suppliers may carry no certified isomer ratio, no uncertainty budget, and no batch-specific GC/HPLC purity verification, rendering it unsuitable for regulatory or forensic quantitative analysis .

Analytical standard Quality control ISO accreditation

Occurrence in Plant Essential Oil Headspace (Artemisia absinthium): Stereospecific Natural Product Differentiation

The cis-1-ethyl-3-methylcyclopentane diastereomer has been identified in the volatile fraction of Artemisia absinthium (wormwood) essential oil [1]. This natural occurrence distinguishes the compound from purely synthetic or petroleum-derived naphthenes and opens applications in natural product authentication. In contrast, the 1-ethyl-1-methylcyclopentane (gem-disubstituted) isomer and the 1-ethyl-2-methylcyclopentane isomer are not widely documented in plant volatiles, suggesting that the 1,3-substitution pattern is preferentially generated by plant terpene/terpenoid biosynthetic pathways [2].

Natural product chemistry Essential oil Plant volatile profiling

Optimal Application Scenarios for 1-Ethyl-3-methylcyclopentane (3726-47-4) Based on Verified Differential Evidence


GC-MS Retention Index Calibration and Peak Deconvolution in Petroleum Naphthene Fractions (C8 Cut)

In comprehensive two-dimensional gas chromatography (GC×GC) or single-dimension GC-MS analysis of gasoline-range petroleum fractions, C8H16 naphthenes form a complex, partially co-eluting cluster. 1-Ethyl-3-methylcyclopentane, with its well-characterized Kovats RI of 791 (cis) and 796 (trans) on non-polar columns [1], serves as a diagnostic retention marker for the disubstituted cyclopentane region. Its boiling point (121.09 °C) places it in the mid-C8 distillation range, and its known stereoisomer ratio (commercially available at c-15.8%/t-83.2%) provides a reference point for assessing isomerization artifacts during sample workup . This application is directly supported by Evidence Items 1 and 2 above.

Certified Reference Standard for Regulatory Environmental VOC Analysis (EPA Methods, Air Quality Monitoring)

Environmental laboratories performing EPA TO-15 or TO-17 volatile organic compound (VOC) analysis in air samples require NIST-traceable calibration standards with defined uncertainty. The SPEX CertiPrep 1-ethyl-3-methylcyclopentane standard at 1000 μg/mL in methanol, accredited to ISO/IEC 17025 and ISO Guide 34 with ±2% accuracy [1], meets these regulatory requirements directly, whereas generic neat compounds require in-house purity verification and uncertainty estimation. The compound has been identified in atmospheric VOC studies using GC×GC , validating its relevance as a target analyte. This application follows directly from Evidence Item 5.

Volatile Oxidation Marker in Food Stability Studies (Fish Oil-Enriched Emulsions and Omega-3 Fortified Products)

Food research groups investigating lipid oxidation in omega-3-fortified food emulsions can use 1-ethyl-3-methylcyclopentane as one of the 62 statistically significant volatile markers validated by Hartvigsen et al. (2000) for monitoring oxidative degradation during storage [1]. The correct 1,3-isomer must be procured because the 1,2-isomer is not present in the validated marker panel; using an unspecified isomer would introduce an unvalidated peak and compromise the multivariate statistical model (PLS regression) used to correlate volatile profiles with sensory off-flavor scores. This application is supported by Evidence Item 4.

Natural Product Authentication and Chemotaxonomic Fingerprinting of Artemisia Species

Pharmacognosy and botanical authentication laboratories analyzing Artemisia absinthium (wormwood) essential oil or other Asteraceae volatiles can use cis-1-ethyl-3-methylcyclopentane as a chemotaxonomic marker, as documented in the IMPPAT medicinal plant phytochemical database [1]. The presence and enantiomeric ratio of this compound in commercial essential oil samples can help distinguish authentic hydrodistilled oil from synthetic reconstitutions or oils adulterated with petroleum-derived solvents. Procuring the pure cis-diastereomer (CAS 2613-66-3) rather than mixed isomers is critical for this application, as only the cis form is documented in the plant volatile profile. This scenario is directly derived from Evidence Item 6.

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